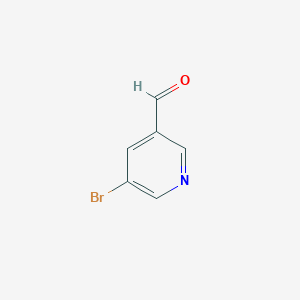

5-Bromonicotinaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-6-1-5(4-9)2-8-3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUVGKAEOFPLDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382808 | |

| Record name | 5-Bromonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113118-81-3 | |

| Record name | 5-Bromonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromonicotinaldehyde for Researchers and Drug Development Professionals

Introduction: 5-Bromonicotinaldehyde is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a pyridine (B92270) ring substituted with a reactive aldehyde group and a versatile bromine atom, renders it an invaluable precursor for the synthesis of a diverse array of complex molecules, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and its role in the generation of biologically active compounds.

Chemical and Physical Properties

This compound is a solid at room temperature, and its fundamental properties are summarized in the table below. The strategic placement of the bromo and formyl functionalities on the pyridine ring dictates its reactivity, allowing for selective transformations at either position.

| Property | Value |

| Molecular Formula | C₆H₄BrNO |

| Molecular Weight | 186.01 g/mol |

| CAS Number | 113118-81-3 |

| Appearance | White to off-white crystalline powder or solid |

| Melting Point | 96.0 to 100.0 °C |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone. |

| Purity | Typically >96-98% |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Below are two common and effective methods, with a comparison of their key parameters.

| Parameter | Method 1: From 5-Bromonicotinic Acid | Method 2: From 5-bromo-3-(hydroxymethyl)pyridine |

| Starting Material | 5-Bromonicotinic acid | 5-bromo-3-(hydroxymethyl)pyridine |

| Key Transformation | Reduction of the corresponding acyl chloride | Oxidation of a primary alcohol |

| Typical Reagents | Thionyl chloride, lithium tri-tert-butoxyaluminum hydride | Pyridinium (B92312) chlorochromate (PCC) or Manganese dioxide (MnO₂) |

| Reported Yield | Good | High |

Experimental Protocols

Method 1: Synthesis from 5-Bromonicotinic Acid

This procedure involves the conversion of 5-bromonicotinic acid to its acyl chloride, followed by a controlled reduction to the aldehyde.

-

Step 1: Formation of 5-Bromonicotinoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 5-bromonicotinic acid in an excess of thionyl chloride.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

-

Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 5-bromonicotinoyl chloride is often used directly in the next step.

-

-

Step 2: Reduction to this compound

-

Dissolve the crude 5-bromonicotinoyl chloride in a dry, inert solvent such as anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), in THF to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

Method 2: Oxidation of 5-bromo-3-(hydroxymethyl)pyridine

This method provides a direct route to the aldehyde from the corresponding alcohol.

-

Dissolve 5-bromo-3-(hydroxymethyl)pyridine in a suitable solvent, such as dichloromethane (B109758) (DCM).

-

Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), portion-wise to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, filter the reaction mixture to remove the solid byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis Workflow Diagram

Caption: Overview of two common synthetic routes to this compound.

Key Reactions and Applications in Drug Discovery

The dual reactivity of this compound makes it a versatile intermediate for the construction of complex molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki Coupling

The bromine atom on the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which is a powerful method for forming carbon-carbon bonds.[] This allows for the introduction of various aryl and heteroaryl substituents at the 5-position.

| Catalyst/Ligand System | Base | Solvent System | Temperature (°C) | Yield |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/H₂O | Reflux | Good |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Not specified | Good |

| Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | High |

| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane (B91453)/H₂O (1:1) | 90 | High |

Generalized Experimental Protocol for Suzuki Coupling:

-

In a Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (2.0 equiv).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Olefination Reactions: Wittig Reaction

The aldehyde group readily undergoes olefination reactions, such as the Wittig reaction, to form carbon-carbon double bonds.[2] This provides a route to various vinyl-substituted pyridine derivatives.

Experimental Protocol for Wittig Reaction with a Stabilized Ylide:

-

In a round-bottom flask, combine this compound (1.0 equiv) and a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane (B24862) (1.1 equiv).

-

The reaction can be performed solvent-free by heating the mixture or in a solvent like toluene or dichloromethane at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

After completion, add a non-polar solvent like hexanes to precipitate the triphenylphosphine (B44618) oxide byproduct.

-

Filter the mixture and wash the solid with cold hexanes.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the corresponding α,β-unsaturated ester.

Multicomponent Reactions (MCRs)

This compound is an excellent substrate for multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step.

This one-pot reaction combines an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.[3][4]

Experimental Protocol for the Biginelli Reaction:

-

In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (B1235776) (1.2 mmol), and urea (1.5 mmol) in ethanol.[3]

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl).

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone derivative.

The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[3] This reaction is highly valuable for generating diverse libraries of peptide-like molecules.

Experimental Protocol for the Ugi Reaction:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and a primary amine (e.g., aniline, 1.0 mmol) in methanol.[3]

-

Stir the mixture at room temperature for about 30 minutes to facilitate the formation of the imine intermediate.

-

To this mixture, add a carboxylic acid (e.g., acetic acid, 1.0 mmol) and an isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol).[3]

-

Continue stirring the reaction at room temperature for 24-48 hours, monitoring its progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure bis-amide.

Role in the Synthesis of Kinase Inhibitors

This compound is a key starting material for the synthesis of various kinase inhibitors, which are a major class of therapeutics for cancer and inflammatory diseases.[5] The pyridine core can act as a hinge-binder in the ATP-binding pocket of kinases, and the bromo and aldehyde functionalities allow for the introduction of various pharmacophoric groups to enhance potency and selectivity.[5] It serves as a precursor for inhibitors of several important kinases, including Janus kinases (JAKs), Spleen Tyrosine Kinase (Syk), and the TAM (Tyro3, Axl, Mer) family of kinases.[][5]

General Workflow for Kinase Inhibitor Synthesis:

Caption: A simplified logical workflow illustrating the role of this compound in the synthesis of kinase inhibitors.

Safety Information

This compound is classified as harmful and an irritant. It is harmful if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis, particularly for the construction of heterocyclic compounds with potential biological activity. Its well-defined reactivity at both the aldehyde and bromo-substituted positions allows for the strategic and efficient assembly of complex molecular architectures. The experimental protocols and applications outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for utilizing this important building block in their synthetic endeavors.

References

An In-depth Technical Guide to 5-Bromonicotinaldehyde: A Key Building Block for Pharmaceutical Innovation

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromonicotinaldehyde, a halogenated pyridine (B92270) derivative, stands as a pivotal intermediate in the landscape of synthetic organic chemistry and pharmaceutical development. Its unique molecular architecture, featuring a reactive aldehyde functionality and a bromine-substituted pyridine ring, renders it a versatile precursor for the synthesis of a diverse array of complex heterocyclic compounds. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, and spectroscopic profile. Furthermore, it delves into established synthetic protocols and explores its critical role in the development of targeted therapeutics, particularly kinase inhibitors. The information is presented to empower researchers and drug development professionals in leveraging this valuable building block for future innovations.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative that is a solid at room temperature.[1] Its fundamental identifiers and properties are summarized in the tables below, providing a foundational reference for its use in a laboratory setting.

Table 1: Chemical Identifiers

| Identifier Type | Value |

| CAS Number | 113118-81-3[2][3] |

| IUPAC Name | 5-bromopyridine-3-carbaldehyde[2][4] |

| Synonyms | 5-Bromopyridine-3-carboxaldehyde, 3-Bromo-5-formylpyridine[2][3][5] |

| Molecular Formula | C₆H₄BrNO[2] |

| Molecular Weight | 186.01 g/mol [1][2] |

| InChI Key | NGUVGKAEOFPLDT-UHFFFAOYSA-N[2] |

| SMILES | O=Cc1cncc(Br)c1[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder or solid[2] |

| Melting Point | 96.0 to 102.0 °C[1][6] |

| Boiling Point | 251.1 °C (Predicted)[1] |

| Density | 1.683 g/cm³ (Predicted)[1] |

| Purity | Typically >96-98%[2][7] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone.[1] Insoluble in water.[8] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The following table summarizes key spectroscopic data.

Table 3: Spectroscopic Data Summary

| Technique | Key Peaks / Signals |

| ¹H NMR | Signals for the aldehyde proton and aromatic protons are expected. |

| ¹³C NMR | Signals for the carbonyl carbon and aromatic carbons are characteristic. |

| FTIR (cm⁻¹) | Characteristic peaks for C=O (aldehyde), C-H (aromatic), and C-Br stretching vibrations. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight. |

A detailed guide to the spectroscopic analysis of bromonicotinaldehyde isomers can be found in specialized literature, which is essential for distinguishing between the 2-bromo, 5-bromo, and 6-bromo isomers.[9]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and established method involves the oxidation of the corresponding alcohol, 5-bromo-3-(hydroxymethyl)pyridine.[10] An alternative pathway begins with nicotinic acid, which is first brominated and then converted to the aldehyde.[3]

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages from starting materials to the purified product.

Experimental Protocol: Oxidation of 5-bromo-3-(hydroxymethyl)pyridine

This protocol provides a detailed methodology for a common laboratory-scale synthesis of this compound.[10]

Materials:

-

5-bromo-3-(hydroxymethyl)pyridine

-

Manganese dioxide (MnO₂) or Pyridinium chlorochromate (PCC)

-

Silica (B1680970) gel for column chromatography

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolution: Dissolve 5-bromo-3-(hydroxymethyl)pyridine in a suitable volume of dichloromethane (DCM) in a round-bottom flask.

-

Addition of Oxidizing Agent: To the stirred solution, add an excess of the oxidizing agent (e.g., 5-10 equivalents of MnO₂).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filtration: Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the solid byproducts (e.g., manganese salts). Wash the filter cake with additional DCM.

-

Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

-

Characterization: Characterize the final product using spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.

Applications in Drug Discovery and Development

The strategic placement of the bromine atom and the aldehyde group makes this compound a highly valuable scaffold in medicinal chemistry. The bromine atom serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11] The aldehyde group is reactive towards a range of nucleophiles, enabling the construction of diverse heterocyclic systems.

A significant application of this compound is in the synthesis of kinase inhibitors.[3] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Targeting Kinase Signaling Pathways

Derivatives of this compound have been utilized in the synthesis of inhibitors for important kinases such as Janus kinases (JAKs) and Spleen Tyrosine Kinase (Syk) .[3]

JAK-STAT Signaling Pathway:

The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[12][13] Aberrant activation of this pathway is linked to various inflammatory and autoimmune diseases.

Syk Signaling in B-cells:

Spleen Tyrosine Kinase (Syk) is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] It plays a central role in B-cell activation, proliferation, and differentiation.[7] Consequently, inhibitors of Syk are of significant interest for the treatment of autoimmune diseases and B-cell malignancies.

Conclusion

This compound is a cornerstone building block for the synthesis of complex heterocyclic molecules with significant potential in pharmaceutical applications. Its well-defined chemical properties and versatile reactivity provide a solid foundation for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide has provided a comprehensive overview of its chemical nature, synthesis, and applications, intended to aid researchers and professionals in harnessing the full potential of this important chemical intermediate.

References

- 1. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cell Dynamics Group | Yale Cancer Center [medicine.yale.edu]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of signaling in B cells through the phosphorylation of Syk on linker region tyrosines. A mechanism for negative signaling by the Lyn tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 13. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromonicotinaldehyde (CAS: 113118-81-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromonicotinaldehyde, with CAS number 113118-81-3, is a highly versatile and valuable building block in the field of organic synthesis and medicinal chemistry.[1][2] Its unique bifunctional nature, possessing both a reactive aldehyde group and a bromine-substituted pyridine (B92270) ring, allows for a diverse range of chemical transformations.[2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its key reactions, and its significant applications in the synthesis of pharmacologically active compounds, particularly kinase inhibitors.

Chemical and Physical Properties

This compound, also known as 5-bromo-3-pyridinecarboxaldehyde, is a solid at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 113118-81-3 | [2][4][5] |

| Molecular Formula | C₆H₄BrNO | [1][2][6] |

| Molecular Weight | 186.01 g/mol | [1][2][6] |

| Appearance | White to off-white crystalline powder or solid | [5] |

| Melting Point | 98-102 °C | [1][2] |

| Boiling Point (Predicted) | 251.1 °C | [2] |

| Density (Predicted) | 1.683 g/cm³ | [2] |

| SMILES | O=Cc1cncc(Br)c1 | [2][6] |

| InChI | InChI=1S/C6H4BrNO/c7-6-1-5(4-9)2-8-3-6/h1-4H | [2] |

| Purity | Typically >97% | [7] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone. | [2] |

Synthesis

A common and efficient method for the synthesis of this compound involves the bromination of nicotinic acid. One patented approach describes the treatment of nicotinic acid with thionyl chloride, followed by bromination in the presence of a Lewis acid catalyst.[1] An optimized version of this method, starting from nicotinic acid hydrochloride, involves refluxing with thionyl chloride and bromine, with the addition of powdered iron, achieving yields as high as 90%.[1]

Reactivity and Key Synthetic Applications

The chemical reactivity of this compound is centered around its two primary functional groups: the aldehyde and the carbon-bromine bond on the pyridine ring.[2] This dual reactivity makes it a powerful intermediate for constructing complex molecular architectures.[1]

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the pyridine ring is readily substituted via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, yielding 5-aryl-nicotinaldehydes, which are key intermediates in the synthesis of compounds like kinase inhibitors.[3][8]

-

Materials: this compound (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq), Base (e.g., Potassium carbonate, 2.0 eq), Solvent (e.g., a mixture of Toluene, Ethanol, and Water).[1]

-

Procedure:

-

In a round-bottom flask, combine this compound, the arylboronic acid, and the base.[1]

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent mixture and the palladium catalyst.[9]

-

Heat the reaction mixture (typically 80-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.[10]

-

Upon completion, cool the reaction to room temperature.[9]

-

Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-aryl-nicotinaldehyde.[1]

-

Biginelli Reaction

This compound can participate in the Biginelli reaction, a one-pot cyclocondensation with a β-ketoester and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2] These heterocyclic scaffolds are of significant interest due to their wide range of biological activities, including anticancer and antimicrobial properties.[2][11]

-

Materials: this compound (1.0 mmol), Ethyl acetoacetate (B1235776) (1.2 mmol), Urea (1.5 mmol), Ethanol, Concentrated Hydrochloric Acid (catalyst).[2]

-

Procedure:

-

In a round-bottom flask, combine this compound, ethyl acetoacetate, and urea in ethanol.[2]

-

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).[2]

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC.[2]

-

Cool the reaction mixture to room temperature, allowing the product to precipitate.[2]

-

Collect the solid by filtration and wash with cold ethanol.[2]

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.[2]

-

Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity. This compound can serve as the aldehyde component in this reaction, combining with an amine, a carboxylic acid, and an isocyanide to form a bis-amide in a single step.[2] This reaction is highly valuable in drug discovery for creating large libraries of peptide-like molecules.[2]

-

Materials: this compound (1.0 mmol), a primary amine (1.0 mmol), a carboxylic acid (1.0 mmol), an isocyanide (1.0 mmol), Methanol (B129727).[2]

-

Procedure:

-

Dissolve this compound and the primary amine in methanol and stir at room temperature for 30 minutes to form the imine intermediate.[2]

-

Add the carboxylic acid and the isocyanide to the mixture.[2]

-

Continue stirring at room temperature for 24-48 hours, monitoring by TLC.[2]

-

Upon completion, remove the solvent under reduced pressure.[2]

-

Purify the resulting bis-amide, often by column chromatography.

-

Friedländer Annulation

This compound can potentially be used in a modified Friedländer annulation to synthesize substituted 1,8-naphthyridines.[3] This reaction involves the condensation of a 2-aminoaryl aldehyde with a compound containing a reactive α-methylene group.[3] 1,8-naphthyridines are important scaffolds in medicinal chemistry.[3][11]

-

Materials: 2-Amino-5-bromonicotinaldehyde (hypothetical intermediate from this compound), a ketone with an α-methylene group (e.g., acetone), a catalyst (e.g., KOH or piperidine), and a solvent (e.g., ethanol or DMF).[8]

-

Procedure:

-

Combine the 2-amino-5-bromonicotinaldehyde, the ketone, and the catalyst in a reaction vessel.[8]

-

If using a solvent, add it to the mixture.

-

Heat the reaction mixture (typically 80-150 °C) with stirring for 2-24 hours, monitoring by TLC.[8]

-

After cooling, if the product precipitates, it can be collected by filtration.[8] Otherwise, an aqueous work-up followed by extraction and purification by column chromatography is performed.

-

Application in Drug Discovery: Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors.[1][10] Protein kinases are crucial in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[1] The pyridine scaffold, a core component of this compound, is prevalent in many FDA-approved drugs and can act as a "hinge-binder" in the ATP-binding pocket of kinases.[1]

Derivatives of this compound have been used to synthesize inhibitors of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are implicated in cancer progression and drug resistance.[1] The synthetic strategy often involves converting the aldehyde to an oxime, followed by further functionalization and cyclization to create the desired heterocyclic core.[1] The bromine atom serves as a convenient handle for introducing molecular diversity through cross-coupling reactions to modulate the pharmacological properties of the final compounds.[1]

Safety and Handling

This compound is classified as harmful and an irritant.[2] It is harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[2]

Conclusion

This compound is a versatile and indispensable reagent in modern organic synthesis and drug discovery. Its well-defined reactivity at both the aldehyde and the bromo-substituted positions provides a robust platform for the strategic and efficient assembly of complex heterocyclic compounds with significant biological potential. The experimental protocols and applications outlined in this guide offer a solid foundation for researchers and drug development professionals to leverage this important building block in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. benchchem.com [benchchem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Bromonicotinaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathways to 5-Bromonicotinaldehyde, a key building block in the development of novel pharmaceutical compounds. This document details two core synthetic strategies, offering a comparative analysis of their respective yields, reaction conditions, and procedural complexities. Detailed experimental protocols and quantitative data are presented to aid researchers in the selection and implementation of the most suitable method for their specific applications.

Executive Summary

This compound is a versatile intermediate possessing a reactive aldehyde group and a bromine-substituted pyridine (B92270) ring, making it a valuable precursor for a wide range of complex molecules. The two principal methods for its synthesis start from either nicotinic acid or 3,5-dibromopyridine (B18299). The traditional route, commencing with nicotinic acid, is a well-established, multi-step process involving bromination, acyl chloride formation, and subsequent reduction. A more recent, alternative approach utilizes a one-pot Grignard reaction from 3,5-dibromopyridine, offering a more streamlined procedure. This guide will explore both pathways in detail.

Comparative Analysis of Synthesis Pathways

The selection of a synthetic route is contingent on factors such as desired yield, purity, scalability, and available resources. The following table summarizes the key quantitative data for the two primary pathways to this compound.

| Parameter | Established Route: From Nicotinic Acid | Newer Route: From 3,5-Dibromopyridine |

| Starting Material | Nicotinic Acid | 3,5-Dibromopyridine |

| Key Intermediates | 5-Bromonicotinic Acid, 5-Bromonicotinoyl Chloride | 5-Bromo-3-pyridylmagnesium Chloride |

| Number of Steps | 3 | 1 (one-pot) |

| Overall Yield | ~60-75% (estimated)[1] | Up to 67.3%[2] |

| Reaction Conditions | High temperatures, harsh reagents (e.g., SOCl₂, Br₂)[1] | Milder temperatures (-15°C to 25°C), requires inert conditions[1][2] |

| Scalability | Established and scalable[1] | Potentially scalable, requires stringent inert conditions[1] |

Synthesis Pathway from Nicotinic Acid

This established, three-step synthesis is a robust and well-documented method for producing this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromonicotinic Acid

This procedure involves the direct bromination of nicotinic acid in the presence of thionyl chloride and an iron catalyst.

-

Reagents:

-

Nicotinic Acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) (~2.4 eq)[3]

-

Bromine (Br₂) (~1.9 eq)[3]

-

Iron powder (catalyst, ~2% by weight of nicotinic acid)[3][4]

-

4N Sodium Hydroxide (B78521) (NaOH) solution

-

Ice water

-

-

Procedure:

-

To a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, add nicotinic acid, thionyl chloride, and iron powder.[4]

-

After the addition is complete, heat the mixture to reflux and maintain for 6 hours with continuous stirring.[3][4]

-

Cool the reaction mixture and carefully distill off the excess bromine and thionyl chloride under reduced pressure.[3][4]

-

Cool the residue to 0°C and slowly add a cooled 4N sodium hydroxide solution with stirring until the pH of the mixture reaches approximately 3.[3][4]

-

Collect the resulting precipitate by suction filtration, wash with ice water, and dry to yield 5-Bromonicotinic acid.[3]

-

The crude product can be further purified by recrystallization from isopropyl alcohol.[5]

-

-

Quantitative Data:

Step 2: Synthesis of 5-Bromonicotinoyl Chloride

This step converts the carboxylic acid to a more reactive acyl chloride.

-

Reagents:

-

5-Bromonicotinic Acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) (excess)

-

-

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser, suspend 5-bromonicotinic acid in an excess of thionyl chloride.[4][7]

-

Gently reflux the mixture until the solid completely dissolves and gas evolution (HCl and SO₂) ceases, typically for 30 minutes to a few hours.[4][8]

-

After the reaction is complete, allow the mixture to cool to room temperature.[7]

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.[4][7] This product is often used in the next step without further purification.

-

Step 3: Synthesis of this compound

This final step involves the selective reduction of the acyl chloride to the aldehyde.

-

Reagents:

-

5-Bromonicotinoyl Chloride (1.0 eq)

-

Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) (1.0 eq)

-

Anhydrous solvent (e.g., THF or diglyme)

-

-

Procedure:

-

Dissolve the crude 5-bromonicotinoyl chloride in an anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78°C using a dry ice/acetone bath.[9]

-

Slowly add a pre-cooled solution of lithium tri-tert-butoxyaluminum hydride (1.0 equivalent) to the vigorously stirred acyl chloride solution, maintaining the temperature at -78°C.[10]

-

Stir the reaction mixture at -78°C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a suitable aqueous solution (e.g., 10% HCl or saturated aqueous ammonium (B1175870) chloride) at low temperature.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

-

Synthesis Pathway from 3,5-Dibromopyridine

This newer, one-pot synthesis offers a more direct route to this compound through a Grignard reaction.

Experimental Protocol

This procedure is based on a patented method and involves the formation of a Grignard reagent followed by formylation with N,N-dimethylformamide (DMF).[2]

-

Reagents:

-

3,5-Dibromopyridine (1.0 eq)

-

Tetrahydrofuran (B95107) (THF)

-

Tetramethylethylenediamine (TMEDA)

-

Isopropylmagnesium chloride (2.6M in THF)

-

N,N-Dimethylformamide (DMF)

-

Aqueous workup solution (e.g., saturated ammonium chloride)

-

Petroleum ether/ethyl acetate (B1210297) mixture for purification

-

-

Procedure:

-

In a 5L reaction bottle, combine 3,5-dibromopyridine (250g), tetrahydrofuran (1000ml), and tetramethylethylenediamine (150g).[2]

-

Cool the mixture to 10-15°C in an ice water bath with stirring.[2]

-

Add isopropylmagnesium chloride (750ml, 2.6M in THF) dropwise to the reaction mixture, ensuring the temperature remains below 15°C.[2]

-

After the addition, remove the ice bath and allow the reaction to proceed for 1-2 hours at 20-25°C.[2]

-

Cool the reaction solution to 5-10°C using an ice water bath.[2]

-

Slowly add a solution of DMF (130g) in THF (100ml) dropwise, maintaining the internal temperature at or below 15°C.[2]

-

After the addition, maintain the reaction at 10-15°C for a further period.

-

Quench the reaction by carefully adding it to an aqueous solution.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a petroleum ether/ethyl acetate mixture to yield this compound as an off-white solid.[2]

-

-

Quantitative Data:

-

Yield: 65.4% - 67.3% (depending on specific reagent ratios)[2]

-

Conclusion

Both the established multi-step synthesis from nicotinic acid and the more recent one-pot method from 3,5-dibromopyridine are viable pathways for the preparation of this compound. The traditional route, while longer, is well-documented and highly scalable. The newer Grignard-based method offers the advantage of a streamlined, one-pot procedure, though it requires strict anhydrous and inert conditions. The choice between these methods will depend on the specific needs and capabilities of the research or development team, including factors such as scale, available equipment, and cost-effectiveness. This guide provides the necessary technical details to enable an informed decision and successful synthesis of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Solubility of 5-Bromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromonicotinaldehyde, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details the known qualitative solubility of the compound, provides extensive experimental protocols for quantitative solubility determination, and illustrates relevant workflows for its application in drug discovery.

Introduction to this compound

This compound, with the chemical formula C₆H₄BrNO, is a halogenated pyridine (B92270) derivative.[1] Its structure, featuring a pyridine ring substituted with a bromine atom at the 5-position and a formyl (aldehyde) group at the 3-position, makes it a versatile precursor for a wide range of complex molecules.[1] The reactivity of both the aldehyde group and the carbon-bromine bond allows for diverse chemical transformations, rendering it a valuable intermediate in the synthesis of biologically active compounds, including kinase inhibitors.[1]

Solubility Profile of this compound

Qualitative Solubility

Qualitative data indicates that this compound is a solid at room temperature and is soluble in several common organic solvents.[1] Published information and supplier data sheets consistently report its solubility in ethanol (B145695) and acetone.[1] Further sources suggest its solubility in dimethyl sulfoxide (B87167) (DMSO), dimethyl ether, and chloroform.[2]

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound

| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Dielectric Constant (at 20°C) | Solubility ( g/100 mL at 25°C) |

| Water | 18.02 | 0.998 | 80.1 | Data not available |

| Ethanol | 46.07 | 0.789 | 24.55 | Data not available |

| Methanol | 32.04 | 0.792 | 32.7 | Data not available |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | 46.7 | Data not available |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 36.7 | Data not available |

| Acetone | 58.08 | 0.791 | 20.7 | Data not available |

| Chloroform | 119.38 | 1.489 | 4.81 | Data not available |

| Toluene | 92.14 | 0.867 | 2.38 | Data not available |

| Ethyl Acetate | 88.11 | 0.902 | 6.02 | Data not available |

Note: The absence of data in the "Solubility" column highlights the need for experimental determination as outlined in Section 3.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of this compound solubility.

General Experimental Workflow for Solubility Determination

The process of determining the solubility of a solid compound like this compound in a specific solvent involves creating a saturated solution and then measuring the concentration of the solute.

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Protocol for Isothermal Shake-Flask Method

This method is a reliable technique for determining the thermodynamic solubility of a compound.

Materials:

-

This compound (purity >98%)

-

Selected solvents (analytical grade)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, solvent-compatible)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve) to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility. Express the solubility in appropriate units (e.g., mg/mL or g/100 mL).

Application in Drug Discovery: Kinase Inhibitor Synthesis

This compound is a valuable starting material in the synthesis of kinase inhibitors. The pyridine core can act as a hinge-binder in the ATP-binding pocket of kinases, and the bromo and aldehyde functionalities provide handles for further chemical modifications to enhance potency and selectivity.

Caption: A logical workflow for the synthesis of a kinase inhibitor starting from this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

While qualitative data indicates the solubility of this compound in common organic solvents, a lack of quantitative data in the public domain necessitates experimental determination for research and development applications. The protocols provided in this guide offer a robust framework for obtaining reliable solubility data. The versatility of this compound as a synthetic building block, particularly in the synthesis of kinase inhibitors, underscores the importance of understanding its physicochemical properties, including its solubility in various solvent systems.

References

The Synthetic Heart of Discovery: A Technical Guide to the Potential Mechanisms of Action of 5-Bromonicotinaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromonicotinaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While not typically a pharmacologically active agent in its own right, its unique trifunctional chemical nature—a pyridine (B92270) core, a reactive aldehyde group, and a strategically placed bromine atom—renders it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide explores the potential mechanisms of action not of this compound itself, but of the classes of compounds for which it serves as a critical precursor. The primary focus will be on its role in the development of potent kinase inhibitors and its application in multicomponent reactions to generate novel compound libraries for therapeutic screening. Detailed synthetic protocols and conceptual signaling pathways will be elucidated to provide a comprehensive resource for researchers in the field.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound, with the chemical formula C₆H₄BrNO, is a substituted pyridine derivative that has garnered substantial attention as a foundational component in the synthesis of complex heterocyclic compounds.[1] Its utility stems from the differential reactivity of its functional groups. The aldehyde is amenable to a wide range of transformations including reductive amination, Wittig reactions, and condensations, while the bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This allows for the systematic and modular construction of molecules designed to interact with specific biological targets. The pyridine ring itself is a common motif in many FDA-approved drugs, often acting as a hinge-binder in the ATP-binding pockets of kinases.[4]

Core Application: A Precursor to Potent Kinase Inhibitors

A major application of this compound is in the synthesis of small molecule kinase inhibitors.[2] Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[4]

Derivatives of this compound are used to synthesize inhibitors for several important kinase families, including:

-

Janus Kinases (JAKs): Key components of signaling pathways that regulate immune responses and cell growth.[2]

-

Spleen Tyrosine Kinase (Syk): A crucial mediator in the signaling of immunoreceptors.[2]

-

TAM Family Kinases (Tyro3, Axl, Mer): Receptor tyrosine kinases implicated in immune regulation and cancer progression.[4]

General Mechanism of Action of Derived Kinase Inhibitors

The general strategy for designing kinase inhibitors from a this compound scaffold involves constructing a larger molecule that can competitively bind to the ATP-binding site of the target kinase.[2] The pyridine core of the scaffold often forms hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition. The bromine and aldehyde functionalities serve as synthetic handles to introduce various pharmacophoric groups that can occupy other pockets within the active site, thereby enhancing potency and selectivity.[2][4]

Conceptual Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

The diagram below illustrates a simplified signaling pathway for a generic receptor tyrosine kinase, a common target for inhibitors derived from this compound. The inhibitor's role is to block the ATP-binding site, preventing autophosphorylation and the subsequent downstream signaling cascade that often leads to cell proliferation and survival.

Caption: Conceptual workflow of RTK signaling and its inhibition.

Experimental Protocols

This protocol describes a general method for introducing an aryl group at the 5-position of the pyridine ring, a key step in building many kinase inhibitors.[3]

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃)

-

Solvent (e.g., a mixture of toluene, ethanol (B145695), and water)

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Purge the flask with an inert gas (e.g., argon) for 10-15 minutes.

-

Add the degassed solvent mixture to the flask.

-

Add the palladium catalyst (0.05 mmol) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture (e.g., to 100 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (a 5-aryl-nicotinaldehyde) by column chromatography on silica (B1680970) gel.[3]

-

The resulting aldehyde can be further functionalized (e.g., via reductive amination) to complete the synthesis of the final kinase inhibitor.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application in Multicomponent Reactions (MCRs)

This compound is an excellent substrate for multicomponent reactions (MCRs), which are one-pot reactions where three or more reactants combine to form a single product.[5] MCRs are highly efficient for generating large libraries of diverse chemical compounds for high-throughput screening in drug discovery.[5]

The Biginelli Reaction: Synthesizing Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335).[5] Using this compound allows for the incorporation of a bromopyridine moiety into the resulting dihydropyrimidinone (DHPM) scaffold. DHPMs are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.[5] Some DHPMs are known to act as inhibitors of the mitotic kinesin Eg5, a motor protein essential for cell division, leading to cell cycle arrest and apoptosis.[5]

Caption: Logical workflow of the Biginelli multicomponent reaction.

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative

This protocol describes a typical acid-catalyzed Biginelli reaction.[5]

Materials:

-

This compound

-

Ethyl acetoacetate (B1235776)

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol) in ethanol (10 mL).

-

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.

-

Collect the solid product by filtration.

-

Wash the solid with cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.[5]

Quantitative Data Summary

Direct quantitative data on the biological activity of this compound is not applicable, as its primary role is a synthetic intermediate. The table below summarizes the potential applications and target classes of the derivatives synthesized from this scaffold, as indicated by the literature.

| Derivative Class | Synthetic Origin | Potential Biological Target(s) | Therapeutic Area |

| Aminopyridines | Suzuki Coupling, Reductive Amination | Janus Kinases (JAKs), Spleen Tyrosine Kinase (Syk)[2] | Inflammatory Disorders, Cancer |

| Biaryl Pyridines | Suzuki Coupling | TAM Family Kinases (Tyro3, Axl, Mer)[4] | Cancer |

| Dihydropyrimidinones | Biginelli Reaction | Mitotic Kinesin Eg5[5] | Cancer |

| Bis-amides | Ugi Reaction | Diverse targets (library dependent)[5] | Drug Discovery Screening |

Conclusion

This compound is a cornerstone reagent in modern medicinal chemistry. Its true potential lies not in its intrinsic biological activity, but in its capacity as a versatile and strategically designed scaffold. By providing chemists with multiple reactive sites, it enables the efficient construction of complex molecules tailored to interact with specific and high-value biological targets, most notably protein kinases. Its utility in both targeted synthesis and diversity-oriented synthesis through multicomponent reactions solidifies its role as a powerful tool in the ongoing quest for novel therapeutics. Further exploration of the chemical space accessible from this compound is a promising avenue for the discovery of next-generation drug candidates.

References

5-Bromonicotinaldehyde: A Technical Guide to its Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromonicotinaldehyde, also known as 5-bromo-3-pyridinecarboxaldehyde, is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Its structure, featuring a pyridine (B92270) ring functionalized with both a reactive aldehyde group and a bromine atom, offers a versatile scaffold for the construction of complex molecules. The bromine atom serves as a convenient handle for cross-coupling reactions, while the aldehyde group is amenable to a wide array of chemical transformations. This dual reactivity makes it an invaluable precursor in the synthesis of novel pharmaceutical compounds, particularly in the development of kinase inhibitors for therapeutic intervention in diseases such as cancer and inflammatory disorders.[1][2] This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and key applications.

History and Discovery

While this compound is a commercially available and widely utilized reagent today, specific details regarding its initial discovery and first synthesis are not prominently documented in readily accessible historical literature. The compound, identified by its CAS Number 113118-81-3, appears in patents and scientific articles primarily from the late 20th century onwards, often in the context of developing more complex molecules.[3][4] Its emergence is closely tied to the growing interest in functionalized pyridine scaffolds for agrochemical and pharmaceutical research. Modern synthetic chemistry has since focused on optimizing its preparation, leading to efficient and scalable methods.[2][5]

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its application in synthesis. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Chemical Identifiers and Physical Properties

| Identifier Type | Value | Reference(s) |

| CAS Number | 113118-81-3 | [4][6] |

| IUPAC Name | 5-bromopyridine-3-carbaldehyde | [4][6] |

| Synonyms | 5-Bromo-3-pyridinecarboxaldehyde, 3-Bromo-5-formylpyridine | [6][7][8] |

| Molecular Formula | C₆H₄BrNO | [6][7][9] |

| Molecular Weight | 186.01 g/mol | [6][9] |

| Appearance | White to off-white crystalline powder or solid | [6][10] |

| Melting Point | 96.0 to 102.0 °C | [6][10] |

| Boiling Point | 251.1 °C (Predicted) | [1][10] |

| Density | 1.683 g/cm³ (Predicted) | [1][10] |

| InChI Key | NGUVGKAEOFPLDT-UHFFFAOYSA-N | [6][7][9] |

Table 2: Spectroscopic Data Summary

| Spectroscopy | Key Features and Observed Values | Reference(s) |

| ¹H NMR | Signals for aromatic protons and a significantly downfield aldehyde proton. | [11] |

| ¹³C NMR | Distinct signals for the pyridine ring carbons and the carbonyl carbon. | [11] |

| FTIR (KBr) | Strong C=O stretching band for the aldehyde, C-H stretching for the aromatic ring. | [11] |

| Mass Spec. (EI) | Molecular ion peak corresponding to the compound's mass. | [11] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been developed. The two primary strategies involve a traditional multi-step synthesis starting from nicotinic acid and a more recent, efficient one-pot synthesis from 3,5-dibromopyridine.[2]

Protocol 1: Modern One-Pot Synthesis from 3,5-Dibromopyridine

This method, adapted from patent literature, offers high yield and milder reaction conditions, making it suitable for industrial production.[5] It utilizes a Grignard reagent for a bromine-magnesium exchange followed by formylation.

Logical Workflow for Synthesis from 3,5-Dibromopyridine

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 2784734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. CAS 113118-81-3 | 5-Bromo-3-pyridinecarboxaldehyde - Synblock [synblock.com]

- 8. 113118-81-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. Reputable Factory/Manufacturer Supply Reliable Quality High Purity 113118-81-3 (99% Pure) On Stock with Safe Transportation and Competitive Price [heyi-chem.com]

- 11. benchchem.com [benchchem.com]

5-Bromonicotinaldehyde: A Comprehensive Technical Guide for Drug Discovery and Development

An In-depth Review of Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromonicotinaldehyde, a halogenated pyridine (B92270) derivative, has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, featuring a reactive aldehyde group and a versatile bromine atom on the pyridine core, provides a valuable platform for the construction of complex molecular architectures. This technical guide offers a comprehensive literature review of this compound, encompassing its physicochemical and spectroscopic properties, detailed synthetic protocols, key chemical transformations, and significant applications, with a particular focus on its role as a scaffold for kinase inhibitors and in the assembly of diverse heterocyclic libraries through multicomponent reactions. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals, facilitating the strategic utilization of this versatile reagent in their scientific endeavors.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄BrNO | [1][2] |

| Molecular Weight | 186.01 g/mol | [1] |

| CAS Number | 113118-81-3 | [1][2] |

| Appearance | White to off-white crystalline powder or solid | [3] |

| Melting Point | 98-102 °C | [4] |

| Purity | Typically >96-98% | [2][3] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone. | [1] |

| InChI Key | NGUVGKAEOFPLDT-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the characterization and purity assessment of this compound. The following tables summarize its key spectroscopic data.

Table 1.1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 10.16 | s | - | CHO |

| 9.10 | d | 1.8 | H-2 |

| 8.95 | d | 2.2 | H-6 |

| 8.55 | t | 2.0 | H-4 |

(Data extracted from a comparative study of bromonicotinaldehyde isomers)[5]

Table 1.2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Assignment |

| 190.5 | CHO |

| 155.0 | C-2 |

| 152.1 | C-6 |

| 139.8 | C-4 |

| 132.5 | C-3 |

| 122.8 | C-5 |

(Data extracted from a comparative study of bromonicotinaldehyde isomers)[5]

Table 1.3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3080-3020 | C-H stretching (aromatic) |

| 2850, 2750 | C-H stretching (aldehyde) |

| 1710 | C=O stretching (aldehyde) |

| 1580, 1460, 1380 | C=C and C=N stretching (pyridine ring) |

| 1020 | C-Br stretching |

(Data extracted from a comparative study of bromonicotinaldehyde isomers)[5]

Table 1.4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 185/187 | [M]+ (presence of Br isotopes) |

| 184/186 | [M-H]+ |

| 156/158 | [M-CHO]+ |

| 105 | [M-Br]+ |

| 77 | [C₅H₄N]+ |

(Data extracted from a comparative study of bromonicotinaldehyde isomers)[5]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and established method involves the bromination of nicotinic acid, followed by conversion to the aldehyde.[6] An alternative, one-pot approach starts from 3,5-dibromopyridine.[7] A generalized workflow for its synthesis is presented below.

Experimental Protocol: Synthesis from Nicotinic Acid

This protocol describes a common three-step synthesis from nicotinic acid.[7]

Step 1: Synthesis of 5-Bromonicotinic Acid

-

To a stirred solution of nicotinic acid in a suitable solvent, add a brominating agent (e.g., bromine in the presence of a catalyst).

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude 5-bromonicotinic acid by filtration.

-

Purify the product by recrystallization.

Step 2: Synthesis of 5-Bromonicotinoyl Chloride

-

Suspend 5-bromonicotinic acid in an excess of thionyl chloride.

-

Heat the mixture under reflux until the solid dissolves and gas evolution ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.

Step 3: Reduction to this compound

-

Dissolve the crude 5-bromonicotinoyl chloride in a dry, inert solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).

-

Slowly add a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), to the solution.

-

Stir the reaction mixture at low temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction carefully with water or a dilute acid.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Chemical Reactivity and Key Transformations

The reactivity of this compound is characterized by the distinct functionalities of the aldehyde group and the carbon-bromine bond on the pyridine ring, making it a versatile synthetic intermediate.[1]

Reactions at the Aldehyde Group

The aldehyde functionality readily undergoes a variety of classical transformations, including:

-

Oxidation to the corresponding carboxylic acid (5-bromonicotinic acid).

-

Reduction to the corresponding alcohol (5-bromo-3-(hydroxymethyl)pyridine).

-

Reductive amination to form various substituted amines.

-

Wittig reaction to introduce a vinyl group.[1]

-

Condensation reactions , such as the Knoevenagel condensation.

Reactions at the Bromine-Substituted Position

The bromine atom at the 5-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for constructing complex molecular scaffolds.[8]

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting this compound with various aryl or heteroaryl boronic acids.[8] This reaction is instrumental in the synthesis of 5-aryl-nicotinaldehydes, which are key intermediates for various bioactive molecules, including kinase inhibitors.[9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [6][10]

-

In a reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

-

Heat the reaction mixture to 80-120 °C and stir vigorously for 2-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-aryl-nicotinaldehyde.

Table 3.1: Examples of Suzuki-Miyaura Coupling Yields with a Nicotinaldehyde Scaffold [6]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 2,4-dimethylphenylboronic acid | 5-(2,4-dimethylphenyl)nicotinaldehyde | 85 |

| 2 | 4-tert-butylphenylboronic acid | 5-(4-tert-butylphenyl)nicotinaldehyde | 82 |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a highly valued scaffold in medicinal chemistry due to the prevalence of the pyridine motif in numerous pharmaceuticals.[8] Its dual reactivity allows for the strategic introduction of various pharmacophoric groups, making it a key starting material for the synthesis of diverse bioactive molecules.[1][8]

Synthesis of Kinase Inhibitors

Derivatives of this compound are extensively used in the synthesis of inhibitors for several important protein kinases, which are crucial regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[5]

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases are implicated in cancer progression, metastasis, and drug resistance.[5] this compound serves as a key precursor in the synthesis of aminopyridine derivatives that have demonstrated inhibitory activity against TAM kinases.[5]

TAM kinases are activated by their ligands, Gas6 and Protein S, which bridge the receptor to phosphatidylserine (B164497) on the surface of apoptotic cells. This activation triggers downstream signaling cascades, primarily through the PI3K/Akt pathway, which regulates cell survival, proliferation, and inflammation.[8][11] Inhibitors derived from this compound can block the ATP-binding site of the kinase domain, thereby inhibiting these downstream effects.

Multicomponent Reactions (MCRs)

This compound is a versatile substrate in multicomponent reactions, which allow for the rapid and efficient synthesis of complex molecules in a single step, accelerating the generation of diverse chemical libraries for drug discovery.[12]

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[12] The use of this compound allows for the incorporation of a pharmacologically relevant bromopyridine moiety into the DHPM scaffold.[12]

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative [12]

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol) in ethanol (10 mL).

-

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Collect the precipitated product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[12] This reaction is highly valuable for generating diverse, peptide-like molecules.

Experimental Protocol: General Procedure for the Ugi Reaction [12]

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and a primary amine (1.0 mmol) in methanol (B129727) (10 mL).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add a carboxylic acid (1.0 mmol) and an isocyanide (1.0 mmol) to the mixture.

-

Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure bis-amide.

Synthesis of Other Heterocyclic Systems

The versatile reactivity of this compound also allows for its use in the synthesis of other important heterocyclic scaffolds.

This compound can be utilized in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are known to possess a range of biological activities, including kinase inhibition.[9] The synthesis typically involves a condensation reaction with a 5-aminopyrazole derivative.

The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with a reactive α-methylene group, can potentially be adapted to use this compound to synthesize substituted 1,8-naphthyridines, another important scaffold in medicinal chemistry.[10]

Safety and Handling

This compound is classified as harmful and an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[1]

Conclusion

This compound is a versatile and highly valuable reagent in organic synthesis and drug discovery. Its well-defined reactivity at both the aldehyde and the bromo-substituted positions allows for the strategic and efficient assembly of complex molecular architectures. The pyridine core is a privileged scaffold in numerous therapeutic agents, and the functionalities of this compound provide the necessary handles for creating diverse libraries of compounds for biological screening. The experimental protocols and applications outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors, particularly in the pursuit of novel kinase inhibitors and other biologically active heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. 113118-81-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | GAS6/TAM Pathway Signaling in Hemostasis and Thrombosis [frontiersin.org]

- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Biology of the TAM Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

5-Bromonicotinaldehyde: A Technical Guide to its Role in the Synthesis of Biologically Active Molecules